molecular formula C13H20N2O4 B6696167 Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate

Cat. No.: B6696167
M. Wt: 268.31 g/mol
InChI Key: AEEXXMACJRUQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a carboxylate ester The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.

    Coupling of Oxazole and Piperidine Rings: The oxazole and piperidine rings are coupled through nucleophilic substitution reactions, where the oxazole ring acts as a nucleophile attacking an electrophilic center on the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a saturated ring.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of oxazole and piperidine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate is unique due to its specific combination of an oxazole ring with a piperidine ring and a hydroxyl group. This unique structure provides distinct chemical properties and potential biological activities that differentiate it from other oxazole-containing compounds.

Properties

IUPAC Name

methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-8-10(9(2)19-14-8)7-15-6-4-5-11(16)12(15)13(17)18-3/h11-12,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEXXMACJRUQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.